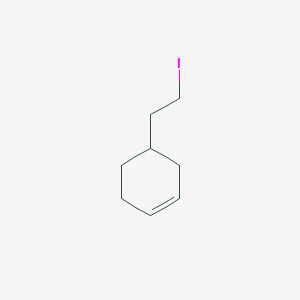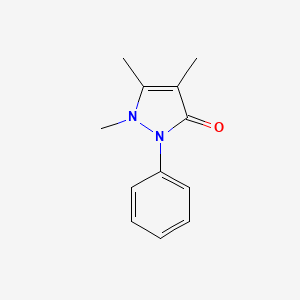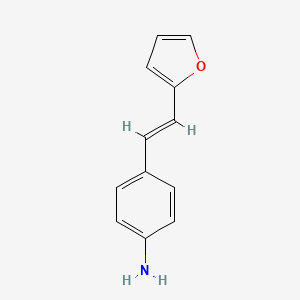![molecular formula C14H13N3O3S B12899533 3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine CAS No. 113121-34-9](/img/structure/B12899533.png)
3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines This compound is characterized by the presence of a methoxy group at the 3-position, a methylsulfonyl group at the 6-position, and a phenyl group at the 2-position of the imidazo[1,2-b]pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines can yield 6-aryl-pyridazin-3-amines, which can be further functionalized to obtain the desired compound . Another approach involves the use of β,γ-unsaturated hydrazones in a copper-promoted 6-endo-trig cyclization to form 1,6-dihydropyridazines, which can be subsequently converted to pyridazines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Common industrial methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to inhibit enzymes such as c-jun N-terminal kinase-1 (JNK1), leading to the downregulation of downstream targets like c-Jun and c-Fos . The compound’s effects are mediated through binding to active sites or allosteric sites on target proteins, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-6-(thiophen-2-yl)pyridazine: A structurally related compound with a thiophene group instead of a phenyl group.
3,6-Disubstituted Pyridazine Derivatives: Compounds with various substituents at the 3 and 6 positions, exhibiting diverse biological activities.
Uniqueness
3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the methoxy and methylsulfonyl groups enhances its solubility and reactivity, making it a valuable compound for research and development.
Properties
CAS No. |
113121-34-9 |
|---|---|
Molecular Formula |
C14H13N3O3S |
Molecular Weight |
303.34 g/mol |
IUPAC Name |
3-methoxy-6-methylsulfonyl-2-phenylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C14H13N3O3S/c1-20-14-13(10-6-4-3-5-7-10)15-11-8-9-12(16-17(11)14)21(2,18)19/h3-9H,1-2H3 |
InChI Key |
WFNQEYAKXJRKSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C2N1N=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12899460.png)




![4-[2-(Methanesulfinyl)ethyl]-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-5-one](/img/structure/B12899492.png)

![Ethanone, 1-[5-[2-(methylamino)phenyl]-1-phenyl-1H-1,2,4-triazol-3-yl]-](/img/structure/B12899499.png)

![5-(But-3-en-1-yl)-6-iodohexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12899518.png)
![1-[1-(1H-Indol-3-yl)cyclopentyl]methanamine](/img/structure/B12899521.png)

![Furan, 2-[(trifluoromethyl)thio]-](/img/structure/B12899532.png)

